REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10](O)=[O:11])=O)(C)(C)C.[CH2:13]([O:15][C:16](=[O:24])[CH2:17][C:18]1[N:19]=[C:20]([NH2:23])[S:21][CH:22]=1)[CH3:14].F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1.C(N(CC)C(C)C)(C)C>CN(C)C=O.CN(C1C=CN=CC=1)C>[NH2:8][CH2:9][C:10]([NH:23][C:20]1[S:21][CH:22]=[C:18]([CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:24])[N:19]=1)=[O:11] |f:2.3|
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Name
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Quantity
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3.1 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)NCC(=O)O
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)OC(CC=1N=C(SC1)N)=O
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Name
|
|
Quantity
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7.54 g
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F.Br[P+](N1CCCC1)(N1CCCC1)N1CCCC1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
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|
Quantity
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1.96 g
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Type
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catalyst
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Smiles
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CN(C)C1=CC=NC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 24 hours the mixture was partitioned between ethyl acetate and brine
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Duration
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24 h
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Type
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WASH
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Details
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The organic phase was washed with saturated aqueous sodium bicarbonate, brine, IN HCl
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Type
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DRY_WITH_MATERIAL
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Details
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brine, dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The residue was purified by chromatography
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Type
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WASH
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Details
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eluting with 50% ethyl acetate in isohexane
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Type
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DISSOLUTION
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Details
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The product (0.77 g) was dissolved in dichloromethane (25 ml)
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Type
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CUSTOM
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Details
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After 2 hours the mixture was evaporated
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Duration
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2 h
|
Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate and sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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The aqueous phase was repeatedly extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
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NCC(=O)NC=1SC=C(N1)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |